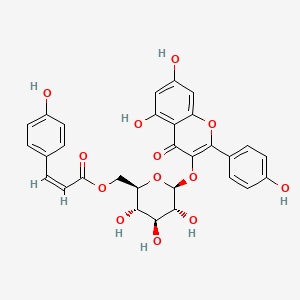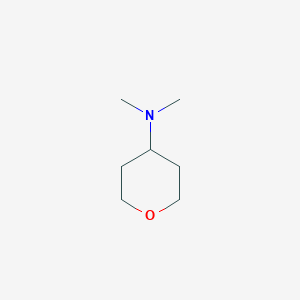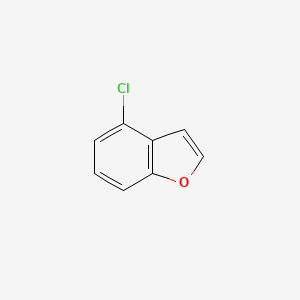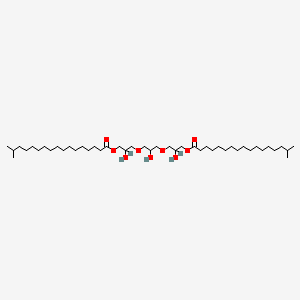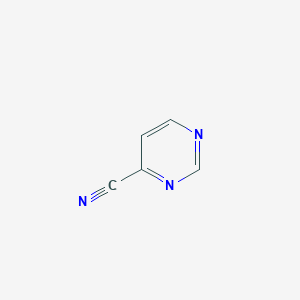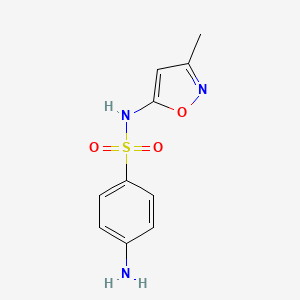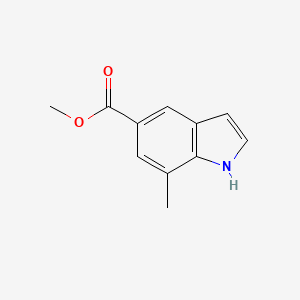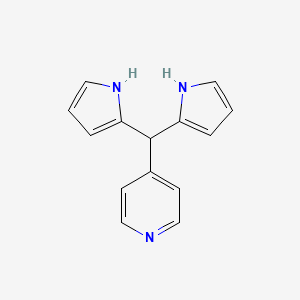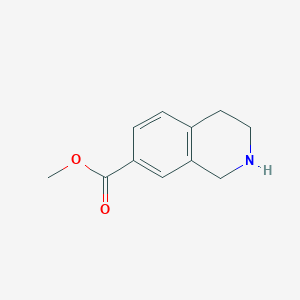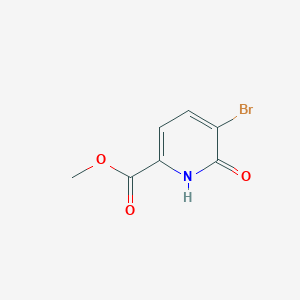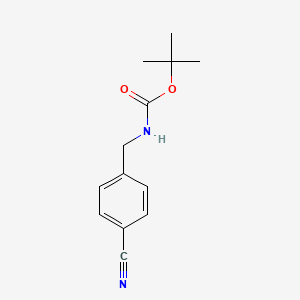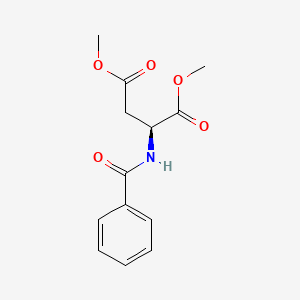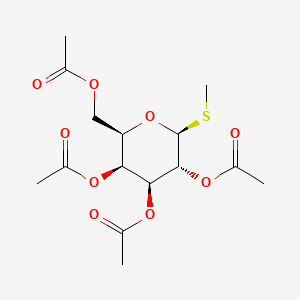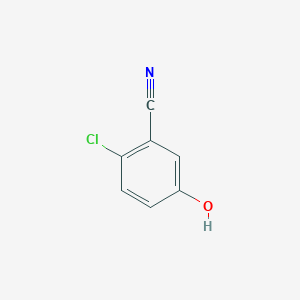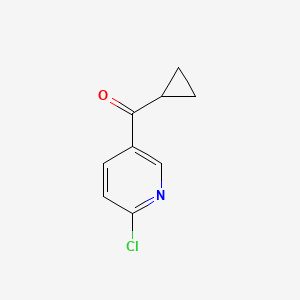
(6-Chloropyridin-3-YL)(cyclopropyl)methanone
Vue d'ensemble
Description
6-Chloropyridin-3-YL)(cyclopropyl)methanone, also known as 6-CP-CPM, is a compound that has been studied extensively in recent years due to its potential applications in various fields of science. 6-CP-CPM is a cyclopropylmethanone derivative of 6-chloropyridine, an aromatic heterocyclic compound that is widely used in the synthesis of many pharmaceuticals and other compounds. 6-CP-CPM has been studied for its potential use in the synthesis of pharmaceuticals, as a catalyst for organic reactions, as a reagent for the preparation of substituted pyridines, and for its potential applications in the field of biochemistry.
Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
Research on derivatives of (6-Chloropyridin-3-yl)(cyclopropyl)methanone, such as the study by Lakshminarayana et al. (2009), focused on the crystal and molecular structure analysis of related compounds. This study provided detailed insight into the compound's crystallographic characteristics, which are crucial for understanding its chemical behavior and potential applications in materials science and molecular engineering Lakshminarayana et al., 2009.
Anticancer and Antimicrobial Applications
Another aspect of research involves the synthesis of novel biologically active compounds incorporating the pyridine moiety for potential anticancer and antimicrobial applications. For instance, Katariya et al. (2021) synthesized new heterocyclic compounds that showed promising results against various cancer cell lines and pathogenic microbes. This highlights the compound's potential in developing new pharmaceutical agents Katariya et al., 2021.
Novel Synthesis and Properties
The work by Mitsumoto and Nitta (2004) on novel synthesis methods and the properties of related derivatives underscores the versatility of these compounds in organic synthesis and their potential applications in developing new chemical reactions and materials Mitsumoto & Nitta, 2004.
Gold-catalyzed Cycloisomerizations
Research by Couty, Meyer, and Cossy (2009) explored gold-catalyzed cycloisomerizations involving ene-ynamides related to (6-Chloropyridin-3-yl)(cyclopropyl)methanone, leading to compounds with potential applications in organic synthesis and the development of new catalytic processes Couty et al., 2009.
Molecular Docking and Hirshfeld Surface Analysis
Lakshminarayana et al. (2018) conducted a study on the synthesis, molecular docking, and Hirshfeld surface analysis of related compounds, providing valuable insights into their potential biological activities and interactions with biomolecular targets. Such studies are crucial for drug design and the development of therapeutic agents Lakshminarayana et al., 2018.
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-4-3-7(5-11-8)9(12)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTIMNJNXGOOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468391 | |
| Record name | (6-Chloropyridin-3-yl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridin-3-YL)(cyclopropyl)methanone | |
CAS RN |
872088-06-7 | |
| Record name | (6-Chloropyridin-3-yl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

